molecular formula C8H11NO2S B2746316 [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone CAS No. 1936045-51-0

[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2746316
CAS No.: 1936045-51-0
M. Wt: 185.24
InChI Key: NZHKRALTGNTRBA-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT INTENDED FOR PERSONAL USE. [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone is a high-purity sulfoximine compound offered for chemical and pharmaceutical research. Sulfoximines are a class of organosulfur compounds gaining significant interest in medicinal chemistry and drug discovery due to their unique properties as bioisosteres. They are often explored as valuable precursors or intermediates in synthesizing more complex molecules. Related sulfur-substituted compounds have been investigated for their potential to modulate biological targets, such as soluble guanylyl cyclase (sGC), which is implicated in cardiovascular diseases like hypertension, angina pectoris, and heart failure . The specific structural features of this compound, including the 4-hydroxyphenyl group, may influence its solubility, metabolic stability, and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new pathways in developing novel therapeutic agents or as a building block in advanced synthetic organic chemistry.

Properties

IUPAC Name

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(2,11)9-7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHKRALTGNTRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(C=C1)O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-hydroxyaniline with dimethyl sulfoxide (DMSO) under specific conditions . The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino and sulfanone groups. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to [(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone exhibit promising pharmacological properties. These compounds have been studied for their potential as:

  • Antimicrobial agents : The sulfanone structure is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anticancer agents : Preliminary studies suggest that derivatives of this compound may possess antitumor activity, warranting further investigation into their mechanisms of action and efficacy against various cancer cell lines .

Organic Synthesis

The versatility of this compound in synthetic organic chemistry has been documented:

  • Reactivity : The imino linkage allows for nucleophilic attack, facilitating the formation of various derivatives through functionalization reactions.
  • Synthesis of analogs : Researchers have successfully synthesized several analogs to explore structure-activity relationships, enhancing the understanding of how modifications affect biological activity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against a range of bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Source
[(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone 56158-10-2 C₈H₁₀BrNOS 248.14 Bromine substituent (electron-withdrawing); potential for cross-coupling reactions.
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone 2059937-36-7 C₈H₁₀NO₂S 184.24 Ortho-hydroxyl group; may form intramolecular hydrogen bonds.
Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone 77970-95-7 C₈H₁₁NO₂S 185.24 Methoxy group (electron-donating); enhanced stability and lipophilicity.
[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride 1621962-48-8 C₄H₁₃ClN₂OS 172.68 Aminoethyl substituent; hydrochloride salt improves aqueous solubility.
(2-Hydroxyethyl)(imino)methyl-lambda6-sulfanone 2225142-34-5 C₃H₉NO₂S 123.17 Hydroxyethyl side chain; compact structure with potential for derivatization.
[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone N/A C₈H₁₀NO₂S ~184.24 Meta-hydroxyl substituent; steric and electronic effects differ from para/ortho isomers.

Substituent Effects on Properties:

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance solubility in polar solvents and stabilize charge distribution in the sulfoximine core. Methoxy derivatives (e.g., ) exhibit higher thermal stability compared to hydroxyl analogs .
  • Electron-Withdrawing Groups (e.g., -Br) : Increase reactivity in electrophilic substitution or cross-coupling reactions. The bromo derivative () may serve as a precursor in Suzuki-Miyaura coupling .
  • Positional Isomerism : Para-hydroxyl derivatives (target compound) likely exhibit stronger intermolecular hydrogen bonding than ortho-substituted analogs (), impacting crystallinity and melting points.

Biological Activity

[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone, with the CAS number 1936045-51-0, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a hydroxyphenyl group with a sulfanone moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H11NO2S
  • Molecular Weight : 185.24 g/mol
  • Predicted Melting Point : 348.4 ± 44.0 °C
  • Density : 1.18 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways:

  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes that play crucial roles in metabolic processes. For instance, sulfonamides are known to inhibit carbonic anhydrases, which are involved in pH regulation and ion transport in cells .
  • Antioxidant Activity : The presence of the hydroxyphenyl group may enhance antioxidant properties, potentially providing protective effects against oxidative stress-related damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits carbonic anhydrases
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDecreases cytokine levels in vitro

Case Study: Antioxidant Properties

A study conducted by Mäder and Kattner (2020) investigated various sulfonamide derivatives for their antioxidant capabilities. The results indicated that this compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential use as an antioxidant agent in therapeutic applications .

Case Study: Enzyme Interaction

Research published in Bioorganic & Medicinal Chemistry Letters evaluated the inhibitory effects of several sulfonamide compounds on carbonic anhydrase isozymes. The findings showed that this compound exhibited significant inhibition of these enzymes, which are implicated in various physiological and pathological processes .

Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

  • Cancer Treatment : Due to its enzyme inhibition properties, there is potential for this compound to be developed as an adjunct therapy in cancer treatment by targeting metabolic pathways essential for tumor growth.
  • Cardiovascular Health : The antioxidant effects may offer protective benefits against cardiovascular diseases by reducing oxidative damage to vascular tissues .
  • Anti-inflammatory Therapies : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.

Q & A

Q. What are the ethical and methodological challenges in designing in vivo studies for this compound?

  • Methodological Answer : Prioritize acute toxicity testing (OECD 423) in rodents before chronic exposure studies. Use LC-MS/MS to quantify metabolite accumulation in tissues. Address ethical concerns via 3R principles (Replacement, Reduction, Refinement) and obtain approval from institutional animal care committees. Include positive controls (e.g., cisplatin for toxicity benchmarks) .

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